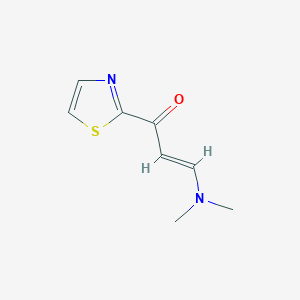
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one is an organic compound that features a thiazole ring, a dimethylamino group, and a propenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one can be achieved through various synthetic routes. One common method involves the thiocarbonylation of benzylamine derivatives under catalyst-free conditions. This process is driven by specific solvents that facilitate the formation of the C=S bond through intermolecular hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and environmentally friendly processes are often employed to ensure efficient and sustainable synthesis.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
科学的研究の応用
3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives and propenone analogs, such as:
- 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one
- 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-penten-1-one
Uniqueness
What sets 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the thiazole ring allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQWEHWKBBIEM-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)
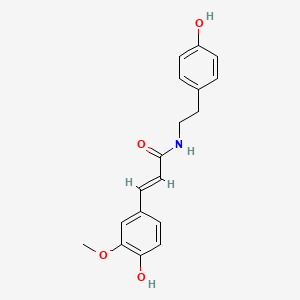
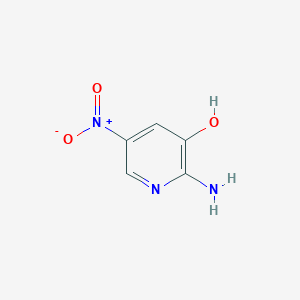
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
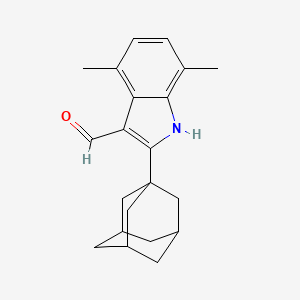
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)
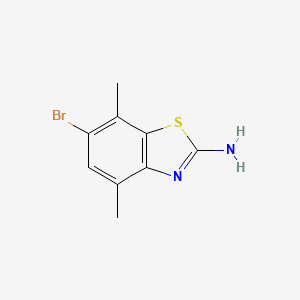
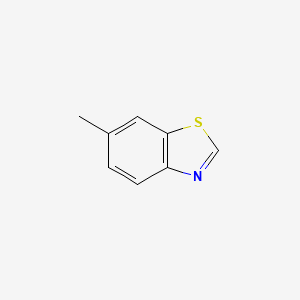
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
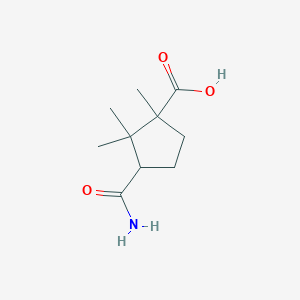
![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)
